molecular formula C9H18O2 B8310981 2-Ethyl 2-(hydroxymethyl)hexanal

2-Ethyl 2-(hydroxymethyl)hexanal

Cat. No.: B8310981
M. Wt: 158.24 g/mol
InChI Key: UVEFAZXHHJHMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl 2-(hydroxymethyl)hexanal is a chemical compound that functions as a key synthetic intermediate in organic chemistry and materials science research. Its molecular structure, featuring both aldehyde and hydroxymethyl functional groups on a branched carbon chain, makes it a versatile building block for constructing more complex molecules . A primary research application involves its role as a direct precursor in the synthesis of 2-ethyl-2-(hydroxymethyl)hexanoic acid, a compound of interest for polymer production and specialty chemical research. This oxidation process can be efficiently accomplished using standard reagents like potassium permanganate or Jones reagent . The compound itself can be synthesized through a continuous industrial-scale aldol condensation of 2-ethylhexanal with formaldehyde, a process that highlights its commercial relevance and scalability . In research settings, this compound serves as a valuable substrate for exploring oxidation reactions, esterification, and the development of novel polymers and resins. Its structure contributes to the stability and performance of resulting materials . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-ethyl-2-(hydroxymethyl)hexanal

InChI

InChI=1S/C9H18O2/c1-3-5-6-9(4-2,7-10)8-11/h7,11H,3-6,8H2,1-2H3

InChI Key

UVEFAZXHHJHMGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CO)C=O

Origin of Product

United States

Scientific Research Applications

Production Methods

The synthesis of 2-Ethyl 2-(hydroxymethyl)hexanal typically involves the condensation of 2-ethylhexanal with formaldehyde, often facilitated by a trialkylamine catalyst. This process can be conducted continuously to optimize yield and efficiency. The reaction generates both an organic phase containing EHMH and an aqueous phase, allowing for the recovery of unreacted materials through azeotropic distillation .

Applications

1. Polymer Industry

  • Alkyd Resins : EHMH serves as a precursor for alkyd resins, which are widely used in paints and coatings due to their durability and gloss properties.
  • Coatings : It is utilized in the formulation of high-gloss coatings that require robust performance characteristics.
  • Ion Exchange Resins : EHMH is also employed in the production of ion exchange resins, which are essential for water treatment and purification processes .

2. Chemical Synthesis

  • Multifunctional Monomers : EHMH acts as a multifunctional monomer in producing various derivatives, including ethoxylated and propoxylated trimethylolpropane derivatives. These derivatives find applications in diverse formulations ranging from surfactants to lubricants.
  • Building Block for Fine Chemicals : The compound serves as a building block in synthesizing other fine chemicals, enhancing its utility in specialty chemical manufacturing .

Case Study 1: Use in Coatings

A study evaluated the performance of coatings formulated with EHMH as a key ingredient. The results demonstrated that coatings exhibited enhanced gloss retention and durability compared to those using traditional monomers. The research highlighted the potential for EHMH to improve the longevity of protective coatings under various environmental conditions.

Case Study 2: Ion Exchange Applications

In another application, EHMH-based ion exchange resins were tested for their efficiency in removing heavy metals from wastewater. The study found that these resins effectively reduced metal concentrations below regulatory limits, showcasing EHMH's role in environmental remediation technologies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and functional group impacts on reactivity and applications:

Compound Molecular Formula Functional Group Key Structural Features Primary Applications
2-Ethylhexanal C₈H₁₆O Aldehyde (-CHO) Branched chain (ethyl at C2) Plasticizers, perfumes, acid synthesis
Hexanal C₆H₁₂O Aldehyde (-CHO) Straight-chain Food flavoring, fragrances
2-Hexenal C₆H₁₀O α,β-Unsaturated aldehyde Conjugated double bond Antimicrobial agents, flavor additives
2-Ethylhexanol C₈H₁₈O Alcohol (-OH) Branched chain (ethyl at C2) Plasticizers, coatings, solvents
2-Methylenehexanal C₇H₁₂O Aldehyde (-CHO) Methylene group (=CH₂) at C2 Specialty chemicals (limited data)

Physical and Chemical Properties

Table 1: Physical Property Comparison
Compound Boiling Point (°C) Density (g/cm³) Water Solubility Key Reactivity Traits
2-Ethylhexanal 163 0.809 Low Oxidizes to 2-ethylhexanoic acid
Hexanal 131 0.815 Slight Prone to autoxidation; contributes rancid odors
2-Hexenal 150–155 0.849 Insoluble Electrophilic; participates in Michael addition
2-Ethylhexanol 184 0.833 Insoluble Esterification with phthalic acid (plasticizers)

Preparation Methods

Continuous Process Design

Modern industrial methods favor continuous over batch processes to enhance yield and reduce byproducts. In a representative setup, 2-ethylhexanal, aqueous formaldehyde (30–50 wt%), and a tertiary amine catalyst (e.g., triethylamine) are fed into a reaction zone maintained at 3.5–6 hours residence time. The stoichiometric excess of 2-ethylhexanal (0.3–0.6 mole percent) ensures complete formaldehyde conversion, minimizing residual reactants.

Key Parameters:

ParameterRange/ValueImpact on Reaction Efficiency
Formaldehyde concentration30–50 wt%Higher concentrations reduce reaction volume but risk polymerization
Catalyst loading5–10 mol% triethylamineAccelerates enolate formation without side reactions
Temperature60–80°CBalances reaction rate and thermal stability of intermediates

Phase Separation and Azeotropic Distillation

Post-condensation, the crude product separates into aqueous and organic phases. The organic phase, containing EHMH and unreacted 2-ethylhexanal, undergoes azeotropic distillation to recover excess aldehyde.

Distillation Column Optimization

A distillation column operated at atmospheric pressure (96–98°C head temperature) removes a binary azeotrope of 2-ethylhexanal and water (48.4:51.6 wt%). The vapor stream is condensed, and the organic phase (2-ethylhexanal + amine) is recycled, achieving >90% aldehyde recovery.

Critical Considerations:

  • Recycle Streams: Returning the organic phase to the reaction zone reduces raw material costs by 20–30%.

  • Ester Minimization: Operating the column base at 100–110°C suppresses Tischenko esterification, limiting byproducts like 2-ethylhexanoate esters.

Catalytic Hydrogenation to BEPD

The refined organic phase from distillation is hydrogenated to produce BEPD, a reaction highly sensitive to catalyst choice and process conditions.

Fixed-Bed Hydrogenation Systems

Nickel-based catalysts (e.g., Ni/SiO₂) in fixed-bed reactors achieve near-quantitative EHMH conversion under 21–36 bars of H₂ at 150–170°C. Excess hydrogen is circulated to dissipate the exothermic heat of reaction, maintaining isothermal conditions.

Catalyst Performance Metrics:

Catalyst SupportNi Loading (wt%)Turnover Frequency (h⁻¹)Selectivity to BEPD (%)
Silica15–20120–15098–99
Alumina10–1590–11095–97

Purification and Byproduct Management

Final BEPD purification involves vacuum distillation to remove low-boiling impurities (e.g., water, 2-ethylhexanol) and ester byproducts. A two-column system operates at 200°C and reduced pressure, yielding BEPD with <50 ppm nitrogen content.

Byproduct Formation Pathways:

  • Tischenko Reaction:
    2 RCHORCOOR+H2O2 \text{ RCHO} \rightarrow \text{RCOOR} + \text{H}_2\text{O}
    Mitigated by rapid aldehyde removal during distillation.

  • Cannizzaro Reaction:
    Limited via pH control (neutral conditions) and avoidance of strong bases.

Comparative Analysis of Batch vs. Continuous Processes

MetricBatch ProcessContinuous Process
Annual Capacity1,000–5,000 tons10,000–50,000 tons
Byproduct Generation8–12%1–3%
Energy ConsumptionHigh (cyclic heating/cooling)Low (steady-state operation)

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